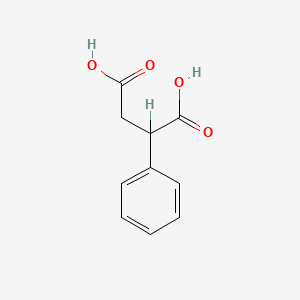

Phenylsuccinic acid

Description

Overview of Phenylsuccinic Acid (PSA) as a Dicarboxylic Acid

This compound (PSA) is an aromatic dicarboxylic acid, formally a derivative of succinic acid. sigmaaldrich.comnih.gov Its molecular formula is CHO, and it has a molecular weight of 194.19 g/mol . fishersci.casigmaaldrich.comchem960.comguidechem.com The chemical structure of this compound consists of a succinic acid backbone substituted with a phenyl group, featuring two carboxylic acid functional groups. sigmaaldrich.comfishersci.ca

At room temperature, this compound typically appears as a white to off-white crystalline solid or powder. sigmaaldrich.comfishersci.casigmaaldrich.comnih.gov The racemic form of this compound has a melting point ranging from 165 to 169°C. sigmaaldrich.comnih.gov Its solubility characteristics are influenced by the presence of both hydrophobic and hydrophilic moieties. This compound is generally soluble in polar solvents such as water and alcohols, while exhibiting lower solubility in non-polar solvents. sigmaaldrich.comfishersci.ca Specifically, its water solubility is limited due to the hydrophobic phenyl group, but it is more soluble in organic solvents like ethanol, methanol (B129727), and dichloromethane. fishersci.ca As with many organic compounds, the solubility of this compound tends to increase with temperature. fishersci.ca

This compound exists in enantiomeric forms, namely (R)-(-)-phenylsuccinic acid and (S)-(+)-phenylsuccinic acid, in addition to its racemic mixture. sigmaaldrich.comnih.govchem960.com

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 194.19 g/mol | sigmaaldrich.comchem960.com |

| Appearance | White to off-white crystalline solid/powder | sigmaaldrich.comnih.gov |

| Melting Point (racemic) | 165-169°C | sigmaaldrich.comnih.gov |

| Solubility | Soluble in polar solvents (e.g., water, alcohols); more soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | sigmaaldrich.comfishersci.ca |

Table 2: this compound Enantiomers and Racemate

| Compound Name | CAS Number | PubChem CID |

| This compound (racemic) | 635-51-8 | 95459 |

| (R)-(-)-Phenylsuccinic acid | 46292-93-7 | 736145 |

| (S)-(+)-Phenylsuccinic acid | 4036-30-0 | 736146 |

Historical Context of this compound in Organic Chemistry

The study of this compound has a notable history in organic chemistry, particularly concerning its synthesis and stereochemical properties. Various synthetic routes for this compound have been reported, including its preparation by the action of potassium cyanide and alcohol upon α-chlorostyrene. Other methods involve the reaction of ethoxyphenylmaleic anhydride (B1165640) with fuming hydriodic acid, the hydrolysis of phenylcyanopropionic acid, and the saponification of the product obtained from the action of potassium cyanide on ethyl benzalmalonate. Additionally, it can be synthesized through the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate, derived from sodium ethyl cyanoacetate (B8463686) and mandelonitrile, or by the hydrolysis of the addition product of hydrogen cyanide and ethyl α-cyano-β-phenylacrylate.

Historically, this compound has been recognized as a compound that forms a racemic mixture, meaning its crystals are an ordered blend of both enantiomers. nih.gov Early research efforts were directed towards understanding these properties and exploring methods to separate the enantiomers, with the ambition of finding a conglomerate—a mechanical mixture of enantiomerically pure crystals. nih.gov Crystal structure studies have also contributed to the historical understanding of this compound, detailing how its carboxyl groups form infinite chains through hydrogen bonds in the crystal structure. nih.gov

Significance of this compound in Academic and Applied Chemistry

This compound holds significant importance in both academic and applied chemistry due to its structural features and versatile reactivity. It serves as a valuable chiral building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. sigmaaldrich.com For instance, (R)-phenylsuccinic acid is utilized as an intermediate in the preparation of optically active succinic acid derivatives, which have applications as hypoglycemic agents. nih.gov The stereochemistry of this compound plays a crucial role in determining its biological activity and interactions, making it a compound of interest in medicinal chemistry and drug development. sigmaaldrich.comfishersci.ca

Beyond its role as a synthetic intermediate, this compound is explored for its potential in material science, where its intriguing chemical properties allow for the creation of a wide variety of derivatives with unique characteristics. fishersci.ca Its ability to form hydrogen bonds also contributes to its utility in various chemical reactions. sigmaaldrich.com

In academic research, this compound is frequently employed as a model racemate for investigating and developing chiral separation techniques. Given that enantiomers can exhibit distinct properties in chiral environments, such as biological systems, efficient separation methods are crucial for obtaining pure enantiomers. Techniques like High-Speed Countercurrent Chromatography (HSCCC) and Biphasic Recognition Chiral Extraction (BRCE) have been successfully applied to resolve this compound enantiomers, highlighting its role in advancing separation science.

Furthermore, dicarboxylic acids, including this compound, are ubiquitous components of atmospheric aerosol particles. Research into their role as surfactants in cloud condensation nuclei (CCN) activity contributes to a deeper understanding of aerosol-cloud interactions and their implications for climate models.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies of Phenylsuccinic Acid

Established Synthetic Routes to Phenylsuccinic Acid

Traditional methods for synthesizing this compound have laid the groundwork for more advanced approaches. These established routes primarily involve condensation reactions and hydrolysis-based preparations, which are reliable and well-documented in chemical literature.

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. nih.gov In the context of this compound synthesis, a notable method involves the condensation of a phenylacetate (B1230308) compound with a chloracetate compound. google.com This reaction is typically carried out in the presence of a phase transfer catalyst to facilitate the reaction between the reactants, which may exist in different phases. google.com The initial product of this condensation is a this compound diester, which is subsequently hydrolyzed to yield the final this compound product. google.com This approach offers advantages such as mild reaction conditions and suitability for industrial application. google.com

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Intermediate Product | Final Product |

|---|---|---|---|---|

| Phenylacetate (e.g., Methyl phenylacetate) | Chloracetate (e.g., Methyl chloroacetate) | Phase Transfer Catalyst | This compound diester | This compound |

Hydrolysis is a chemical process in which a molecule of water is used to break down a larger molecule. Several synthetic routes to this compound rely on the hydrolysis of a nitrile-containing precursor. orgsyn.orgthieme-connect.com A classic and effective method involves the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate. orgsyn.org This precursor is synthesized through a multi-step process, beginning with the esterification of α-cyano-β-phenylacrylic acid, followed by the addition of sodium cyanide. orgsyn.org The resulting dicyano compound is then subjected to vigorous hydrolysis, typically by boiling with a strong acid like concentrated hydrochloric acid, to convert both nitrile groups into carboxylic acid groups, yielding this compound. orgsyn.org This method is known for producing high yields of the final product. orgsyn.org Another pathway involves the reaction of 1,1-dimorpholinoethene with β-nitrostyrenes, followed by hydrolysis of the resulting adduct with hydrochloric acid to produce 2-phenylsuccinic acids in good yields. thieme-connect.com

| Precursor Compound | Hydrolysis Agent | Reaction Condition | Key Transformation |

|---|---|---|---|

| Ethyl α,β-dicyano-β-phenylpropionate | Concentrated Hydrochloric Acid (HCl) | Boiling under reflux | Conversion of two nitrile (-CN) groups to carboxylic acid (-COOH) groups |

| Adduct of 1,1-dimorpholinoethene and β-nitrostyrene | Hydrochloric Acid (HCl) | Room Temperature Reaction | Hydrolysis of the 1:1 adduct |

Asymmetric Catalytic Allylation in this compound Synthesis

Modern synthetic chemistry places a high emphasis on stereoselectivity—the ability to produce a single enantiomer of a chiral molecule. Asymmetric catalysis is a powerful tool for achieving this. Asymmetric catalytic allylation involves the addition of an allyl group to a substrate in the presence of a chiral catalyst, leading to the formation of an enantioenriched product. rsc.orgnih.gov While direct asymmetric allylation to form this compound is not a standard route, the principles can be applied to create chiral precursors. For instance, a chiral catalyst could be used for the enantioselective allylation of a ketone or aldehyde containing a phenyl group. nih.gov The resulting chiral alcohol could then undergo a series of transformations, such as oxidation and chain extension, to be converted into a specific enantiomer of this compound, such as (S)-(+)-Phenylsuccinic acid or (R)-(-)-Phenylsuccinic acid. chemicalbook.comcalpaclab.com This advanced approach is crucial for the synthesis of optically pure compounds used in pharmaceuticals and other specialized applications. chemicalbook.com

Large-Scale Production and Industrial Synthesis Considerations

Translating a laboratory synthesis to large-scale industrial production introduces a unique set of challenges and considerations. For this compound, a viable industrial process must be not only high-yielding but also cost-effective, safe, and scalable. Key factors include:

Reaction Conditions: The process should utilize mild temperatures and pressures to reduce energy consumption and equipment costs. google.com

Reaction Time: Shorter reaction cycles increase throughput and production capacity. google.com

Catalyst Efficiency: The catalyst should be highly active, stable, and ideally, recyclable to minimize costs and waste.

Downstream Processing: The purification of the final product must be simple and efficient. Methods that result in the direct precipitation of this compound from the reaction mixture are highly desirable as they simplify post-treatment. google.com

Waste Management: The process should be designed to minimize effluent and allow for the recycling of solvents and unreacted materials. google.com

The synthesis method involving phase transfer catalysis followed by enzymatic hydrolysis is an example of a process designed with industrialization in mind, as it addresses many of these considerations, offering a pathway to high-capacity and simplified production. google.com

Stereochemistry and Chiral Separation of Phenylsuccinic Acid

Chiral Resolution Techniques for Phenylsuccinic Acid Enantiomers

Utilizing Chiral Selectors in Separation Processes

Tartaric Acid Derivatives as Chiral Selectors

Tartaric acid derivatives are widely employed as chiral extractants in the enantioseparation of various compounds, including this compound. These derivatives function as proton acceptors due to the presence of oxygen atoms in their structure. sigmaaldrich.com While their separation factors are typically reported to be below 1.2 in general applications, their utility in more complex systems, such as biphasic recognition chiral extraction (BRCE), has been demonstrated. sigmaaldrich.com

For instance, L-iso-butyl tartrate has been utilized in BRCE systems for the separation of this compound enantiomers. In such systems, L-iso-butyl tartrate preferentially recognizes the S-enantiomer of this compound in the organic phase. citeab.comsigmaaldrich.comnih.gov Another derivative, dibenzoyl-L-tartaric acid (L-DBTA), has been used in solvent sublation techniques for this compound, demonstrating a chiral recognition ability that is opposite to that of hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov D-isobutyl tartrate has also been successfully employed as a lipophilic selector in high-speed countercurrent chromatography (HSCCC) for the resolution of this compound enantiomers. nih.gov

Beta-Cyclodextrin Derivatives as Chiral Selectors

Beta-cyclodextrin (β-CD) derivatives are prominent chiral selectors due to their unique hydrophobic cavities, which enable them to form inclusion complexes with various guest molecules. sigmaaldrich.com Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly effective and widely studied derivative for the chiral separation of this compound. citeab.comsigmaaldrich.comnih.govnih.govnih.govgoogleapis.com HP-β-CD has shown strong chiral recognition for the R-enantiomer of this compound. sigmaaldrich.com

HP-β-CD has been successfully applied in several chiral separation techniques for this compound, including:

Reactive Extraction: HP-β-CD dissolved in a buffer solution (e.g., 0.1 mol L⁻¹ NaH₂PO₄/H₃PO₄ buffer at pH 2.5) serves as a chiral extractant, facilitating the extraction of PSA enantiomers from an organic phase to an aqueous phase. citeab.comnih.govnih.gov

High-Speed Countercurrent Chromatography (HSCCC): HP-β-CD has been employed as a chiral selector in HSCCC, enabling the resolution of this compound. For example, a two-phase solvent system composed of n-hexane, methyl tert-butyl ether, and a 0.1 mol L⁻¹ phosphate (B84403) buffer solution (pH 2.51) with HP-β-CD has been used to achieve enantioseparation. nih.govgoogleapis.comnih.gov

High-Performance Liquid Chromatography (HPLC): HP-β-CD can be used as a chiral mobile phase additive in reversed-phase HPLC for the analytical enantioseparation of this compound. nih.gov

Methyl-β-cyclodextrin is another cyclodextrin (B1172386) derivative that has been explored in chiral separation contexts. uni.lufishersci.pt

Kinetic Studies in Chiral Separation Mechanisms

Kinetic investigations provide crucial insights into the mechanisms governing chiral separation processes. Studies on the reactive extraction of this compound (PSA) enantiomers using HP-β-CD in a modified Lewis cell have revealed important kinetic parameters. citeab.comnih.govnih.gov

The extraction reactions were found to be rapid. nih.govnih.gov Detailed kinetic analysis indicated that the reactions are first order with respect to this compound and second order with respect to HP-β-CD. nih.govnih.gov The forward rate constants for the complexation of the individual enantiomers with HP-β-CD were determined:

R-Phenylsuccinic Acid: 3.4 × 10⁻² m⁶ mol⁻² s⁻¹ nih.govnih.gov

S-Phenylsuccinic Acid: 9.96 × 10⁻³ m⁶ mol⁻² s⁻¹ nih.govnih.gov

Table 1: Kinetic Parameters for this compound Enantiomer Extraction with HP-β-CD

| Enantiomer | Reaction Order (with respect to PSA) | Reaction Order (with respect to HP-β-CD) | Forward Rate Constant (m⁶ mol⁻² s⁻¹) |

| R-PSA | 1 | 2 | 3.4 × 10⁻² |

| S-PSA | 1 | 2 | 9.96 × 10⁻³ |

Optical Purity and Enantiomeric Excess Determination

The determination of optical purity and enantiomeric excess (e.e.) is fundamental in chiral chemistry to quantify the success of enantioseparation processes. For this compound enantiomers, High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique. nih.govnih.govnih.govnih.gov

HPLC, particularly with chiral stationary phases or chiral mobile phase additives like hydroxypropyl-β-cyclodextrin, allows for the baseline separation of this compound enantiomers. nih.gov The purity of separated enantiomers is typically determined by HPLC, with reported purities often exceeding 98.5% and enantiomeric excesses reaching high levels, such as 97.6% for (+)-PSA and 98.6% for (-)-PSA in preparative HSCCC separations. nih.gov For example, enantiomeric excess has been determined by HPLC using an AS-H column with UV detection at specific wavelengths (e.g., 279 nm), employing mobile phases such as 2-propanol:hexane mixtures. nih.gov

Table 2: Reported Purity and Enantiomeric Excess of Separated this compound Enantiomers

| Enantiomer | Purity (by HPLC) | Enantiomeric Excess (e.e.%) | Separation Method |

| (+)-PSA | >98.5% nih.gov | 97.6% nih.gov | Preparative HSCCC |

| (-)-PSA | >98.5% nih.gov | 98.6% nih.gov | Preparative HSCCC |

Stability and Racemization Studies of Chiral this compound

The stability of chiral compounds, particularly their resistance to racemization, is a critical aspect for their storage, handling, and application. Racemization refers to the process by which an enantiomerically pure or enriched substance converts into a racemic (50:50) mixture of enantiomers. nih.gov

For simple chiral compounds like this compound, racemization commonly occurs upon heating for prolonged periods. nih.gov Studies have indicated that complete racemization can occur with certain phenylsuccinamic acids, which are derivatives obtained from the ring opening of (S)-(+)-phenylsuccinic anhydride (B1165640). uni.lu While (S)-(+)-phenylsuccinic acid itself exhibits favorable solubility and stability under various laboratory conditions, detailed kinetic studies on its racemization are essential for understanding its long-term chiral integrity. fishersci.nl

Racemization phenomena have been specifically investigated in the context of optically active phenylsuccinic acids and their derivatives. cmdm.tw For related compounds like 2,3-dithis compound, racemization pathways have been analyzed, showing optical activity loss under basic conditions. Kinetic analyses, often employing Eyring equations, can model these racemization rates. chem960.com Furthermore, controlled acidic hydrolysis of this compound esters to their corresponding acids has been reported to occur with minimal racemization, suggesting that acidic conditions can help preserve chiral integrity in certain transformations. dsmz.de

Reaction Mechanisms and Chemical Transformations of Phenylsuccinic Acid

Phenylsuccinic acid, a dicarboxylic acid containing a phenyl substituent, undergoes a variety of chemical transformations. Its reactivity is centered around its two carboxyl groups and the adjacent phenyl ring, allowing for a range of reactions including esterification, amidation, hydrolysis, and unique photochemical and electrochemical behaviors.

Advanced Spectroscopic and Analytical Characterization of Phenylsuccinic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial insights into the molecular structure, functional groups, and intermolecular interactions of phenylsuccinic acid. Surface-Enhanced Raman Scattering (SERS) further extends this utility by offering information on its adsorption behavior on metal surfaces.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is extensively employed for the vibrational analysis of this compound. Studies on single crystals of (S)-phenylsuccinic acid (SPSA) have utilized FT-IR to confirm its molecular structure and identify key functional groups. Density functional theoretical (DFT) computations complement experimental FT-IR data, providing theoretical vibrational wavenumbers and intensities that show agreement with observed spectra. researchgate.netias.ac.inscispace.comresearchgate.netresearchgate.net

A notable finding from FT-IR investigations is the confirmation of cyclic dimer formation in the crystalline state of this compound, arising from hydrogen bonding between the carboxyl groups of adjacent molecules. researchgate.netias.ac.inscispace.comresearchgate.net Specific vibrational bands observed in the FT-IR spectrum provide characteristic signatures of this compound:

| Vibrational Band (cm⁻¹) | Assignment/Observation | Reference |

|---|---|---|

| ~3000 | Broad O-H stretching band, indicative of hydrogen-bonded carboxyl groups. | researchgate.net |

| 2700–2500 | Bands associated with O-H stretching in carboxylic acids. | researchgate.net |

| 1455 | Assigned to the 19b mode, supported by computations. | researchgate.net |

| 1322, 1423 | Due to interacting C-O stretch and O-H deformation vibrations. | researchgate.net |

| 1173 | Strong band. | researchgate.net |

| 1071 | Medium band. | researchgate.net |

| 1263 | Strong band. | researchgate.net |

Beyond structural confirmation, in-situ Attenuated Total Reflectance (ATR)-FT-IR spectroscopy, combined with multivariate Partial Least Squares (PLS) calibrations, has been applied to monitor the crystallization of racemic this compound. This technique allows for the determination of solution concentration and the type of crystal modification formed during nucleation. diva-portal.orgacs.org

Near-IR Fourier Transform Raman Spectroscopy

Near-IR Fourier Transform (FT)-Raman spectroscopy is another powerful tool for analyzing the vibrational characteristics of this compound. Similar to FT-IR, studies on single crystals of (S)-phenylsuccinic acid (SPSA) have employed this technique, with experimental results being corroborated by DFT computations of Raman vibrational wavenumbers. researchgate.netias.ac.inscispace.comresearchgate.net

Key Raman active modes provide further details on the molecular vibrations:

| Vibrational Band (cm⁻¹) | Assignment/Observation | Reference |

|---|---|---|

| 1292 | Very strong peak, attributed to the out-of-plane deformation mode of the O-H group. | researchgate.net |

| 1503 | Observed as a weak band. | researchgate.net |

| 1450 | Strong band, assigned to the 19b mode. | researchgate.net |

| 1256 | Strong band, corresponding to a CH in-plane bending mode. | researchgate.net |

| 1184 | Medium band, corresponding to a CH in-plane bending mode. | researchgate.net |

| 1165 | Medium band, corresponding to a CH in-plane bending mode. | researchgate.net |

| 1078 | Weak band, corresponding to a CH in-plane bending mode. | researchgate.net |

| 1100–1000 region | Strongly Raman active bands. | researchgate.net |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy and Adsorption Behavior

Surface-Enhanced Raman Scattering (SERS) spectroscopy is a specialized technique that provides highly sensitive vibrational information about molecules adsorbed on or near rough metal surfaces, such as silver colloids. For (RS)-phenylsuccinic acid, SERS studies have been instrumental in understanding its adsorption geometry and behavior on silver surfaces. ias.ac.inscispace.comscispace.comsigmaaldrich.comnih.gov

Analysis of SERS spectra, often supported by density functional theoretical (DFT) calculations, reveals that (RS)-phenylsuccinic acid molecules bind to the silver surface as dicarboxylates. nih.gov The SERS spectral features, particularly the significant enhancement of in-plane bending, out-of-plane bending, and ring breathing modes, indicate that the molecule adopts an "at least vertical" or slightly tilted orientation, with the phenyl ring positioned perpendicular to the silver surface. researchgate.netias.ac.inscispace.comresearchgate.netscispace.comnih.gov This tilted configuration is believed to result from a combination of sigma and pi-type coordination of the carboxylate groups to the silver surface, influenced by steric hindrance and electrostatic repulsion between the two carboxylate moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound and its derivatives. It provides detailed information on the connectivity of atoms, the chemical environment of nuclei, and, critically, the stereochemistry of chiral compounds. ache-pub.org.rsrsc.orgache-pub.org.rs

For this compound, NMR is routinely used to:

Confirm substituent positions and stereochemistry: Both ¹H and ¹³C NMR spectra are analyzed to assign specific peaks to protons and carbons within the phenyl and succinic acid moieties, thereby confirming the compound's structure and any stereochemical configurations. ache-pub.org.rsrsc.orgache-pub.org.rs

Elucidate enantiomeric structures: In the context of chiral separation, NMR, sometimes combined with techniques like Heteronuclear Multiple Bond Correlation (HMBC), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HR-MS), is employed to confirm the structures of separated enantiomers. colab.ws

Determine reaction yields: ¹H NMR can be used quantitatively to determine the yields of products, such as 2-phenylsuccinic acid, in chemical reactions like electrochemical carboxylation. d-nb.info

Confirm polymer structures: In the synthesis of imide-containing polyesters derived from dicarboxylic acids, including succinic acid, ¹H and ¹³C NMR spectra are essential for confirming the structures of the resulting polymers. rsc.org

High-Performance Liquid Chromatography (HPLC) for Analysis and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and, particularly, the enantioseparation of this compound. researchgate.netdiva-portal.orgache-pub.org.rsaustinpublishinggroup.comnih.govtcichemicals.com

Purity Assessment: HPLC is widely used to determine the purity of this compound, with reported purities often exceeding 98.0% (T)(HPLC) or 98.0 area%. tcichemicals.comtcichemicals.comsigmaaldrich.com

Enantioseparation: Chiral HPLC is a leading method for the direct separation and analysis of this compound enantiomers, which is crucial given that enantiomers can exhibit different biological activities. austinpublishinggroup.comnih.gov

Chiral Mobile Phase Additives: Enantioseparation of this compound has been successfully achieved using conventional achiral ODS C18 columns with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive. nih.gov Optimized conditions for this compound enantioseparation using HP-β-CD typically involve a mobile phase containing approximately 20% methanol (B129727) at a flow rate of 1.0 mL min⁻¹, which provides ideal peak resolution and suitable retention times. nih.gov

Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) has also been effectively applied for the resolution of this compound racemates. In one study, 712 mg of racemic this compound was separated, yielding (+)-PSA and (-)-PSA fractions with purities over 98.5% (determined by HPLC) and enantiomeric excesses of 97.6% and 98.6%, respectively. colab.wsnih.gov Biphasic recognition HSCCC, employing both lipophilic (e.g., D-isobutyl tartrate) and hydrophilic (e.g., HP-β-CD) chiral selectors, has shown promise for efficient enantioseparation, with purities exceeding 99.5% and recovery rates between 82-85% for preparative separations. colab.ws

Solvent Sublation (SS): A novel solvent sublation system, utilizing collaborative chiral selectors like dibenzoyl-L-tartaric acid (L-DBTA) in the organic phase and HP-β-CD in the aqueous phase, has been introduced for the chiral separation of this compound. HPLC analysis confirms the enantioselective sublation and partitioning behavior, which are influenced by pH, and the concentrations of chiral selectors and this compound. researchgate.net

Other Chromatographic Techniques (e.g., GC, TLC) for Detection and Purity Assessment

Beyond HPLC, other chromatographic techniques like Gas Chromatography (GC) and Thin Layer Chromatography (TLC) play roles in the detection and purity assessment of this compound and related compounds.

Gas Chromatography (GC): While specific direct applications for this compound's routine purity assessment by GC are less commonly detailed compared to HPLC, GC techniques (e.g., GC-FID, GC-MS) are generally recognized for their ability to quantify and separate volatile or derivatizable compounds. d-nb.infoaustinpublishinggroup.comnih.gov In the context of electrochemical reactions where this compound is a product, GC has been used to determine product yields and analyze gas products. d-nb.info Methods for measuring the purity of related dicarboxylic acid anhydrides, such as succinic anhydride (B1165640), using temperature-programmed GC with flame ionization detection (FID) and area normalization, suggest the applicability of GC for purity assessment of similar compounds or their volatile derivatives. google.com

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic method often employed for qualitative analysis, monitoring reaction progress, and preliminary purity assessment. For organic compounds, including derivatives of succinic acid, TLC analysis is typically performed on precoated silica (B1680970) gel plates and visualized using UV irradiation or chemical staining reagents like KMnO₄. rsc.org Retention factor (Rf) values are used to characterize compounds. TLC can also serve as a purification step, especially preparative TLC, to isolate compounds for further analysis by techniques like HPLC. rsc.org

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry plays a critical role in the characterization of this compound, providing detailed information about its molecular weight and fragmentation patterns under various ionization conditions. This allows for unambiguous identification and, when coupled with chromatographic techniques, precise quantification in complex matrices.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that typically produces a molecular ion (M⁺•) and characteristic fragment ions through extensive fragmentation. For this compound, the molecular ion is observed at m/z 194. libretexts.org The fragmentation pattern in EI-MS is highly reproducible and provides valuable structural insights. Common fragmentation pathways for carboxylic acids in EI-MS include the loss of neutral molecules such as water (H₂O, 18 Da), carbon dioxide (CO₂, 44 Da), or a carboxyl group (COOH, 45 Da). libretexts.org For aromatic compounds, fragments related to the phenyl group (e.g., C₆H₅⁺ at m/z 77, C₇H₇⁺ tropylium (B1234903) ion at m/z 91) are often prominent.

A partial EI-MS spectrum for DL-Phenylsuccinic acid (CAS 635-51-8) at 75 eV has been reported, showing various fragment ions. libretexts.org While the full spectrum and base peak are not explicitly detailed in publicly accessible snippets, the presence of specific low m/z ions indicates a degree of fragmentation.

Table 1: Partial EI-MS Data for DL-Phenylsuccinic Acid (75 eV) libretexts.org

| m/z | Relative Intensity (out of 1000) | Proposed Neutral Loss / Fragment |

| 194.0 | (Molecular Ion, M⁺•) | C₁₀H₁₀O₄ |

| 76.0 | ... | (Partial data) |

| 75.0 | 1.9 | C₆H₃⁺ or C₆H₃O⁺ |

| 74.0 | 2.0 | C₆H₂⁺ or C₆H₂O⁺ |

| 65.0 | 1.8 | C₅H₅⁺ (cyclopentadienyl cation) |

| 63.0 | 4.2 | C₅H₃⁺ |

| 62.0 | 1.9 | C₅H₂⁺ |

| 53.0 | 1.0 | C₄H₅⁺ |

| 52.0 | 5.4 | C₄H₄⁺ |

| 51.0 | 15.7 | C₄H₃⁺ (phenyl fragment) |

| 50.0 | 6.0 | C₄H₂⁺ |

| 45.0 | 2.3 | COOH⁺ or C₂H₅O⁺ |

| 44.0 | 5.7 | CO₂⁺ or C₂H₄O⁺ |

| 43.0 | 1.3 | C₃H₇⁺ or C₂H₃O⁺ |

| 41.0 | 1.1 | C₃H₅⁺ |

| 39.0 | 5.3 | C₃H₃⁺ |

| 38.0 | 1.6 | C₃H₂⁺ |

| 29.0 | 1.3 | C₂H₅⁺ or CHO⁺ |

| 28.0 | 67.1 | CO⁺ or C₂H₄⁺ |

| 27.0 | 4.1 | C₂H₃⁺ |

| 26.0 | 2.7 | C₂H₂⁺ |

| 18.0 | 17.2 | H₂O⁺ |

| 17.0 | 2.9 | OH⁺ |

Note: The proposed neutral losses/fragments are indicative based on common fragmentation pathways for compounds with similar structural features and correspond to the nominal mass. Exact elemental compositions would require high-resolution mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds like this compound. It typically produces protonated or deprotonated molecular ions, or adducts, with minimal fragmentation in the primary MS scan. researchgate.netcdnsciencepub.com

For this compound, analysis is often performed in negative ionization mode (ESI-neg) due to the presence of two carboxylic acid groups. researchgate.net In this mode, the deprotonated molecular ion ([M-H]⁻) is typically observed. For this compound (C₁₀H₁₀O₄), the [M-H]⁻ ion would be at m/z 193.0.

Tandem Mass Spectrometry (MS/MS) for ESI-MS: To obtain structural information and enable specific quantification, ESI is often coupled with tandem mass spectrometry (ESI-MS/MS). In MS/MS, a precursor ion is selected and then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate product ions. cdnsciencepub.com

For this compound, an LC-MS/MS method employing ESI-neg with an HCD collision energy of 20 has been reported for its analysis as a metabolite. Common fragmentation pathways for dicarboxylic acid monoanions in ESI-MS/MS include:

Loss of CO₂ (44 Da): This is a very common fragmentation for deprotonated carboxylic acids. From [M-H]⁻ at m/z 193, loss of CO₂ would yield a product ion at m/z 149. researchgate.net

Loss of H₂O (18 Da): Another common loss from carboxylic acids, particularly if cyclization or rearrangement can occur. From [M-H]⁻ at m/z 193, loss of H₂O would yield a product ion at m/z 175. researchgate.net

Further fragmentation of these primary product ions can occur, leading to a unique MS/MS spectrum that is highly specific for this compound.

Table 2: Proposed ESI-MS/MS Fragmentation for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Ion Formula | Fragmentation Pathway |

| 193.0 ([M-H]⁻) | 149.0 | 44.0 (CO₂) | C₉H₉O₂⁻ | Decarboxylation |

| 193.0 ([M-H]⁻) | 175.0 | 18.0 (H₂O) | C₁₀H₈O₃⁻ | Dehydration |

Note: These are proposed fragmentation pathways based on general principles of dicarboxylic acid fragmentation in ESI-MS/MS. Specific relative intensities and additional fragments would be determined experimentally.

Quantification using MS/MS

For quantitative analysis, particularly in complex biological or environmental samples, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is widely employed. This technique involves monitoring specific precursor-to-product ion transitions, offering high selectivity and sensitivity for this compound even at low concentrations. The established collision energy of 20 for this compound in HCD mode is crucial for developing robust MRM methods.

Computational and Theoretical Studies of Phenylsuccinic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations are widely employed to determine the optimized molecular geometry and predict vibrational frequencies of molecules like Phenylsuccinic acid. For (S)-Phenylsuccinic acid (SPSA), DFT computations, particularly at the B3LYP/6-311G(d, p) level, have been used to derive equilibrium geometries, vibrational wavenumbers, and intensities. These theoretical predictions have shown good agreement with experimental Fourier Transform Infrared (FT-IR) and near-IR Fourier Transform Raman spectroscopy data. ias.ac.inresearchgate.netresearchgate.netias.ac.inscispace.com

Studies have revealed that in the crystalline state, (S)-Phenylsuccinic acid forms cyclic dimers through hydrogen bonding between the carboxyl groups of adjacent molecules. ias.ac.inresearchgate.netresearchgate.net Furthermore, DFT-B3PW91 calculations with the lanl2dz basis set have been used to simulate the Raman vibrational wavenumbers for the adsorption geometry of (S)-Phenylsuccinic acid on a silver surface. ias.ac.inresearchgate.netias.ac.in The calculated vibrational spectra align well with experimental values, confirming the validity of the proposed adsorption configurations. ias.ac.inresearchgate.netias.ac.in The enhancement of in-plane bending and ring breathing modes in surface-enhanced Raman scattering (SERS) spectra suggests that the molecule adsorbs on the silver surface in a vertical or slightly tilted orientation, with the phenyl ring perpendicular to the surface. ias.ac.inresearchgate.netias.ac.in

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic interactions of this compound with various substrates. For instance, MD simulations have been utilized to investigate the adsorption energies of this compound (PSA) as an additive molecule in paint materials on iron oxide (Fe₃O₄) substrates, which is crucial for enhancing anticorrosion performance. nih.govacs.org

These simulations, often performed using software like LAMMPS and employing potentials such as ReaxFF, have revealed different adsorption behaviors. Both edge-on and face-on adsorptions are observed for this compound on Fe₃O₄. nih.govacs.org Notably, face-on adsorption, involving the carbonyl group and benzene (B151609) ring, has been found to be more stable than edge-on adsorption, which primarily involves only the carbonyl group. nih.govacs.org

The adsorption energies for this compound on Fe₃O₄ have been quantified, providing insights into the stability of these interactions. For example, reported adsorption energies for PSA edge-on and PSA face-on adsorptions are 143.3 kcal/mol and 189.4 kcal/mol, respectively, indicating the higher stability of the face-on orientation. nih.govacs.org

| Adsorption Type | Adsorption Energy (kcal/mol) |

|---|---|

| PSA Edge-on | 143.3 |

| PSA Face-on | 189.4 |

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling plays a significant role in elucidating the reaction mechanisms involving this compound. This includes understanding the kinetics and pathways of its chemical transformations. For example, the kinetic study of the reactive extraction for chiral separation of this compound enantiomers has been investigated using theoretical models. sciengine.com In such studies, the homogeneous reaction model approach has been selected to describe the chiral reactive extraction of this compound enantiomers with hydroxypropyl-β-cyclodextrin (HP-β-CD). sciengine.com

The reactions for the extraction of this compound enantiomers have been found to be fast, exhibiting first-order kinetics with respect to this compound and second-order kinetics with respect to HP-β-CD. sciengine.com Forward rate constants have been determined for both R-PSA (3.4 × 10⁻² m⁶ mol⁻² s⁻¹) and S-PSA (9.96 × 10⁻³ m⁶ mol⁻² s⁻¹), providing critical data for the design of extraction processes. sciengine.com

| Enantiomer | Reaction Order (with respect to PSA) | Reaction Order (with respect to HP-β-CD) | Forward Rate Constant (m⁶ mol⁻² s⁻¹) |

|---|---|---|---|

| R-PSA | 1 | 2 | 3.4 × 10⁻² |

| S-PSA | 1 | 2 | 9.96 × 10⁻³ |

Theoretical models are also crucial for understanding complexation reactions, such as those involved in enantioselective separation processes. For instance, in biphasic recognition chiral extraction (BRCE) systems, this compound enantiomers form complexes with chiral selectors in both organic and aqueous phases, and theoretical models help in understanding the underlying chemical equilibria. researchgate.net

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often leveraging computational methods, is vital for forecasting the chemical reactivity and selectivity of this compound in various reactions. This is particularly relevant in areas like catalysis and chiral synthesis. For example, machine learning (ML) models, often complemented by DFT, are being developed to predict and optimize catalytic reactions, including those that might involve products like this compound. rsc.org

In the context of CO₂ electrocarboxylation, nitrogen-coordinated Cu single-atom catalysts (Cu/NC) have been developed, achieving high product selectivity for this compound when reacting with styrene (B11656). rsc.org DFT calculations play a pivotal role in elucidating the electronic structure, adsorption behavior, and reaction mechanisms at active sites, thereby aiding in the prediction of catalytic performance and optimization of catalyst design. rsc.org Such predictive models help in understanding how catalyst electronic structure and reaction conditions influence the mechanism, including CO₂ adsorption, activation, electron transfer, and bond cleavage, ultimately determining product selectivity. rsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis and the exploration of energy landscapes are essential for understanding the preferred spatial arrangements of this compound and how these arrangements influence its properties and interactions. The flexibility of this compound, owing to its rotatable bonds, leads to various conformers, each associated with a specific energy.

Studies on chiral carboxylic acids, including those structurally related to this compound, have utilized lattice energy calculations by semiempirical and quantum mechanical methods to understand structural and energetic aspects in crystalline and liquid states. acs.org These studies predict major changes in molecular conformation upon crystallization, highlighting the interplay between thermodynamics and kinetics in processes like spontaneous resolution. acs.org

The concept of crystal energy landscapes is used to understand the relative stabilities of different crystalline forms, including racemic and homochiral crystals. acs.org For this compound, systematic comparisons of racemic and enantiopure multicomponent crystals have been conducted to investigate the role of chirality in their structural landscapes. researchgate.netacs.orgugr.es The binding energies of supramolecular synthons, such as carboxylic acid dimer homosynthons, are crucial in explaining the stability of different crystal forms, with values typically ranging from -67 to -72 kJ mol⁻¹. researchgate.net

Understanding the conformational preferences and energy landscape of this compound is critical for predicting its behavior in various environments, from solution to solid-state, and for designing targeted chemical processes.

Derivatives and Analogues of Phenylsuccinic Acid

Synthesis and Characterization of Phenylsuccinic Acid Derivatives

The synthesis of this compound derivatives often utilizes phenylsuccinic anhydride (B1165640) as a key starting material. This reactive intermediate readily undergoes reactions with various nucleophiles to create a diverse range of compounds, including γ-lactams and oxazepanes.

One significant class of derivatives is γ-lactams, which are important structural motifs in many biologically active compounds. The synthesis of γ-lactams can be achieved through the reaction of imines (Schiff bases) with phenylsuccinic anhydride. This reaction proceeds via the formation of a zwitterionic enolate intermediate that cyclizes to yield the final γ-lactam product. These reactions can produce complex structures, such as (2R,3S)-2-(2-halophenyl)-1-naphthalen-1-yl)-5-oxo-3-phenylpyrrolidine-3-carboxylic acids.

Another notable class of derivatives is the 1,3-oxazepane-4,7-diones. These seven-membered heterocyclic compounds can be synthesized with high yields through the polar cycloaddition reaction of phenylsuccinic anhydride with Schiff bases in a solvent like anhydrous benzene (B151609). The mechanism involves a nucleophilic attack by the azomethine group of the Schiff base on a carbonyl carbon of the anhydride, forming a dipolar intermediate which then cyclizes.

Derivatization is not limited to small molecules. This compound can also be used to modify biopolymers. For instance, hyaluronic acid (HA), a naturally occurring polysaccharide, can be derivatized with the anhydride form of this compound (PheSA). This modification results in a new biomaterial with altered properties, such as enhanced skin penetration and the ability to scavenge singlet oxygen, which may protect tissues from damage by reactive oxygen species.

The characterization of these derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For example, in 1,3-oxazepane-4,7-dione derivatives, characteristic peaks for the carbonyl groups are observed. In γ-lactams, distinct absorptions for the amide carbonyl (–N–C=O) and carboxylic acid carbonyl (HO–C=O) are visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the synthesized compounds.

UV-Visible (UV-Vis) Spectroscopy is also used in the characterization process of certain derivatives like oxazepanes.

| Derivative Class | Precursors | Key Reaction Type | Characterization Methods |

| γ-Lactams | Phenylsuccinic anhydride, Schiff Bases (Imines) | Cycloaddition | FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| 1,3-Oxazepane-4,7-diones | Phenylsuccinic anhydride, Schiff Bases | Polar Cycloaddition | FT-IR, ¹H-NMR, UV-Vis, Melting Point |

| Hyaluronic Acid Derivatives | Hyaluronic Acid, Phenylsuccinic anhydride | Esterification | Fluorescence Spectroscopy, Light Scattering |

Phenylsuccinamic Acids: Synthesis and Stereochemical Properties

Phenylsuccinamic acids are amide derivatives of this compound, formed by the reaction of phenylsuccinic anhydride with an amine. The synthesis involves the ring-opening of the anhydride by the amine nucleophile.

The reaction of an optically active starting material, such as (S)-(+)-phenylsuccinic anhydride, with various primary amines leads to the formation of new (S)-(+)-phenylsuccinamic acids. A key stereochemical outcome of this reaction is the formation of two isomeric products. The major product is typically the isomer where the phenyl substituent is in the beta (β) position relative to the newly formed amide function.

Phenylsuccinonitrile (B83075) and its Metabolic Significance

Phenylsuccinonitrile is a nitrile analogue of this compound. It can be synthesized through methods such as the dehydration of phenylsuccinamic acid or the reaction of phenylsuccinyl chloride with ammonia.

The metabolic significance of phenylsuccinonitrile is linked to the metabolism of the essential amino acid phenylalanine. In the metabolic disorder Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its metabolites, such as phenylpyruvic acid. While phenylsuccinonitrile's direct role in human metabolism is not as well-defined as other phenylalanine metabolites, it

Applications of Phenylsuccinic Acid and Its Derivatives in Advanced Materials and Catalysis

Phenylsuccinic Acid in Polymer Chemistry and Biodegradable Polymers

This compound is a valuable monomer in the synthesis of polyesters, particularly those with enhanced properties and biodegradability. chemimpex.com The incorporation of the phenyl side group into the polymer backbone can significantly influence the material's thermal and mechanical characteristics. rsc.org

In one study, linear polyesters were synthesized through a solvent-free melt polycondensation of 1,10-decanediol (B1670011) with varying ratios of succinic acid and this compound. worktribe.comresearchgate.net The introduction of the phenyl side-chain from this compound was investigated for its effect on properties relevant to drug delivery applications. researchgate.netnih.gov A copolymer with a 70/30 molar ratio of succinic acid to this compound demonstrated favorable dye encapsulation capabilities in nanoparticle formulations. researchgate.netnih.gov These nanoparticles were found to be slowly degradable in phosphate-buffered saline but showed more rapid degradation in the presence of lipase, highlighting the potential for creating biodegradable materials with tunable degradation profiles. nih.gov

Another research effort focused on the synthesis of main-chain thermotropic liquid crystalline polyesters. rsc.org These were produced by the polycondensation of a mesogenic diol, 4,4'-bis(6-hydroxyhexyloxy)biphenyl (B14345845) (BHHBP), with different diacids, including succinic acid, 2-methylsuccinic acid, and 2-phenylsuccinic acid. rsc.org The polyester (B1180765) derived from this compound, named PBDPS, exhibited a Smectic A (SmA) liquid crystalline phase. rsc.org The presence of the bulky phenyl side group led to an increased d-spacing of the smectic layer, suggesting a folded packing of the polymer chains. This unique structure, with strong π-π interactions between adjacent phenyl rings, imparted excellent mechanical properties and shape memory behavior to the polymer. rsc.org

The synthesis of these polyesters often employs catalysts to facilitate the polycondensation reaction. For instance, scandium (III) triflate has been used as an effective catalyst for the solvent-free synthesis of polyesters from succinic acid, this compound, and 1,10-decanediol. worktribe.com

Table 1: Polyesters Synthesized Using this compound

| Polymer Name | Monomers | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Poly(decamethylene succinate-co-phenylsuccinate) | Succinic acid, this compound, 1,10-decanediol | Scandium (III) triflate | Tunable drug encapsulation and biodegradability. researchgate.netnih.gov | worktribe.comresearchgate.netnih.gov |

Coordination Polymers and Metal-Organic Frameworks (MOFs) involving this compound

This compound's dicarboxylate nature makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). doi.org The phenyl side group can influence the resulting structure and dimensionality of these materials. researchgate.net

Synthesis and Structural Characterization of this compound-Based Coordination Polymers

Researchers have successfully synthesized a variety of coordination polymers using this compound (H₂psa) in combination with different metal ions and, in some cases, auxiliary ligands. The hydrothermal method is a common synthetic route. doi.orgdergipark.org.tr

For example, two three-dimensional (3D) cadmium-based coordination polymers, [Cd₅(OH)₂(psa)₄(bpe)(H₂O)₂]n and [Cd₅(psa)₅(bpp)(H₂O)₂]n, were synthesized using this compound and different bipyridine linkers. doi.org The structural versatility observed in these compounds indicates that the phenyl side groups of the this compound ligand play a crucial role in modulating the final architecture. doi.org

In another study, a series of eight 2D coordination polymers were constructed using 2-phenylsuccinic acid and flexible bis(imidazole) ligands with Co(II), Zn(II), and Cd(II) ions. researchgate.netogu.edu.tr The structural analyses revealed that the metal ions adopted tetrahedral or octahedral coordination geometries, leading to various 2D networks, including a rare 2D polyrotaxane structure. ogu.edu.tr The phenyl side group on the succinate (B1194679) backbone was found to affect the coordination ability of the carboxylate groups and the conformation of the resulting frameworks. researchgate.net

Lanthanide ions have also been used to create coordination polymers with this compound. A series of 2D layered lanthanide-MOFs with the general formula [Ln₂(C₁₀H₈O₄)₃(H₂O)] (where Ln = Pr, Nd, Sm, Gd, Eu, Tb) were synthesized and characterized. abcristalografia.org.br

Table 2: Examples of this compound-Based Coordination Polymers

| Compound Formula | Metal Ion | Auxiliary Ligand(s) | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cd₅(OH)₂(psa)₄(bpe)(H₂O)₂]n | Cadmium(II) | 1,2-bis(4-pyridyl)ethylene (bpe) | 3D | Sublayer based on cadmium hydroxide (B78521) chains. doi.org | doi.org |

| [Cd₅(psa)₅(bpp)(H₂O)₂]n | Cadmium(II) | 1,3-bis(4-pyridyl)propane (bpp) | 3D | Cadmium carboxylate sublayer with polynuclear macrocycles. doi.org | doi.org |

| [Co(μ-phsuc)(μ-obix)]n | Cobalt(II) | 1,2-bis((imidazol-1-yl)methyl)benzene (obix) | 2D | 4-connected 2D wave sheets. ogu.edu.tr | ogu.edu.tr |

| [Ln₂(C₁₀H₈O₄)₃(H₂O)] | Lanthanides (Pr, Nd, Sm, Gd, Eu, Tb) | None | 2D | Infinite zigzag chains of [LnO₈] and [LnO₈(H₂O)] polyhedra. abcristalografia.org.br | abcristalografia.org.br |

Photoluminescent Properties of this compound Coordination Polymers

Coordination polymers based on this compound, particularly those containing lanthanide ions or certain d-block metals, can exhibit interesting photoluminescent properties. doi.orgogu.edu.tr

The two cadmium-based 3D coordination polymers, [Cd₅(OH)₂(psa)₄(bpe)(H₂O)₂]n and [Cd₅(psa)₅(bpp)(H₂O)₂]n, were investigated for their photoluminescent properties in the solid state at room temperature. doi.org Similarly, a series of coordination polymers constructed from 2-phenylsuccinic acid and flexible bis(imidazole) ligands with various metal ions also displayed photoluminescence. ogu.edu.trogu.edu.tr

Lanthanide-MOFs incorporating this compound are of particular interest for their luminescent capabilities. abcristalografia.org.br In the 2D Ln-MOFs with the formula [Ln₂(C₁₀H₈O₄)₃(H₂O)], the emission peaks correspond to the characteristic 4f-4f electronic transitions of the respective lanthanide ions. abcristalografia.org.br The relationship between the energy levels of the building blocks and the structural features of these compounds plays a crucial role in their radiative and non-radiative processes. abcristalografia.org.br

Catalytic Applications of this compound-Based MOFs

Metal-organic frameworks constructed with this compound have shown promise as catalysts in organic reactions. The porous nature and the presence of accessible metal sites within these frameworks are key to their catalytic activity. abcristalografia.org.br

The series of 2D lanthanide-MOFs based on this compound, [Ln₂(C₁₀H₈O₄)₃(H₂O)], exhibited excellent catalytic activity in the cyanosilylation of benzaldehyde. abcristalografia.org.br This reaction is a widely studied benchmark for evaluating the catalytic performance of new materials. abcristalografia.org.br The catalytic efficiency of these MOFs is influenced by the nature of the lanthanide ion. abcristalografia.org.br

Role as an Intermediate in Organic Reactions and Material Science

This compound is a valuable intermediate in organic synthesis and materials science. solubilityofthings.comlookchem.com Its dicarboxylic acid functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules and materials. chemimpex.comsolubilityofthings.com

It serves as a starting material for producing a wide range of derivatives with unique properties and potential applications. solubilityofthings.com For example, it can be used in the preparation of esters and amides. chemimpex.com The synthesis of this compound itself can be achieved through methods such as the condensation of phenylacetate (B1230308) and chloracetate followed by hydrolysis. google.com

In materials science, this compound is used to create specialty chemicals and materials. Its derivatives, such as 2,3-dithis compound, are also explored for their potential in creating materials like plasticizers and biodegradable polymers.

Catalytic Applications of this compound

Beyond its role in forming catalytic MOFs, this compound and its derivatives can be involved in other catalytic processes.

For instance, nitrogen-coordinated copper single-atom catalysts have been developed for the electrocarboxylation of styrene (B11656) with CO₂, achieving high selectivity for this compound. rsc.org This highlights the potential for using this compound as a target molecule in catalytic CO₂ valorization strategies.

Furthermore, this compound is used as a research chemical in asymmetric catalytic allylations. chemicalbook.com The chiral nature of some this compound derivatives makes them useful in enantioselective synthesis. chemimpex.com

Asymmetric Catalysis

The chiral nature of this compound makes it a valuable scaffold in asymmetric catalysis. ontosight.ai Its enantiomers, (R)- and (S)-phenylsuccinic acid, can serve as chiral building blocks or be incorporated into more complex chiral ligands and auxiliaries. ontosight.aichemicalbook.com These chiral molecules are crucial for controlling the stereochemical outcome of chemical reactions, a key requirement in the synthesis of pharmaceuticals and other fine chemicals where a specific enantiomer is desired. mdpi.comsciencenet.cn

One notable application is in stereoselective carboxylation reactions. Research has demonstrated the electrochemical reduction of cinnamic acid derivatives that are substituted with chiral auxiliaries in a carbon dioxide atmosphere. researchgate.netcolab.ws This process, followed by treatment with diazomethane, yields chiral 2-phenylsuccinate esters with satisfactory yields. researchgate.net In a specific example using (4R)-(diphenylmethyl)-oxazolidin-2-one as the chiral auxiliary, the resulting diastereoisomers were readily separable, with the R-isomer of the phenylsuccinate being the major product. researchgate.netcolab.ws This method provides a pathway to enantiomerically enriched succinic acid derivatives under mild conditions. colab.ws The design of such chiral auxiliaries and ligands is central to the field of asymmetric catalysis, with the goal of reducing the number of possible reaction pathways to favor the formation of a single enantiomer. nih.gov

The development of new chiral ligands is a continuous effort in chemical synthesis. researchgate.net While many successful ligands are C2-symmetric, non-symmetrical ligands derived from scaffolds like this compound also play a critical role. nih.gov These ligands modify the reactivity and selectivity of a metal catalyst, enabling the preferential formation of one enantiomeric product. nih.gov

Table 1: Asymmetric Synthesis Involving this compound Derivatives

| Reaction | Substrate | Chiral Auxiliary/Ligand | Product | Yield | Diastereomeric/Enantiomeric Excess | Ref. |

|---|

Heterogeneous Catalysis

This compound is also a significant compound in the field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Its applications include its synthesis via novel catalytic routes and its use as a building block for solid catalysts like metal-organic frameworks (MOFs).

Recent advancements have focused on the synthesis of this compound using innovative heterogeneous catalysts. For instance, nitrogen-coordinated copper single-atom catalysts (Cu/NC) have been employed for the electrocarboxylation of styrene with CO2, achieving a high Faradaic efficiency of 92% and nearly 100% product selectivity for this compound. rsc.org Similarly, the electrocarboxylation of styrene to produce this compound has been demonstrated using MXene-based cathodes, highlighting the potential of these materials in sustainable chemical synthesis. researchgate.net These methods are part of a broader effort to utilize CO2 as a C1 feedstock for producing valuable chemicals. mdpi.com

Furthermore, this compound serves as a crucial organic linker in the construction of coordination polymers and MOFs. doi.orgresearchgate.net These materials possess high surface areas, tunable porosity, and well-defined active sites, making them highly effective catalysts. rsc.orgmdpi.com Researchers have synthesized novel three-dimensional coordination polymers using this compound and flexible bis(imidazole) ligands with metals like cadmium and zinc. doi.orgresearchgate.net The resulting frameworks exhibit fascinating topologies and show potential for applications in catalysis. doi.org For example, a zinc-based MOF, Zn-Bp-BTC (where Bp is 4,4ʹ-bipyridine and BTC is 1,3,5-benzene tricarboxylic acid), has been reported as an effective heterogeneous catalyst for C-C bond formation reactions. researchgate.net The stability and reusability of such MOF-based catalysts are key advantages. researchgate.netresearchgate.net The phenyl group on the succinic acid ligand can influence the assembly of these frameworks, leading to unique structural and, consequently, catalytic properties. doi.org

The use of solid acid catalysts, such as niobic acid (Nb2O5·nH2O), for the intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides is another relevant area. researchgate.net This demonstrates the broader utility of heterogeneous catalysts in reactions involving dicarboxylic acids like this compound. researchgate.net

Table 2: Heterogeneous Catalytic Reactions Related to this compound

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Key Performance Metric(s) | Ref. |

|---|---|---|---|---|---|

| Nitrogen-coordinated Cu SACs (Cu/NC) | Electrocarboxylation | Styrene, CO2 | This compound | 92% Faradaic Efficiency, ~100% selectivity | rsc.org |

| Ag/Ta2CTx MXene | Electrocarboxylation | Styrene, CO2 | This compound (PSA), Phenylpropanoic acid (PPA) | 45% selectivity for PSA | researchgate.net |

| Zn/Ta2CTx MXene | Electrocarboxylation | Styrene, CO2 | This compound (PSA), Phenylpropanoic acid (PPA) | 41% selectivity for PPA | researchgate.net |

| Cadmium-based Coordination Polymer | Framework Synthesis | This compound, 1,3-bis(4-pyridyl)propane, Cadmium nitrate | [Cd5(psa)5(bpp)(H2O)2]n | 70% yield | doi.org |

Biochemical and Biological Relevance of Phenylsuccinic Acid

Role in Metabolic Pathways

Phenylsuccinic acid is recognized for its ability to interact with and modulate key metabolic pathways, particularly those centered around mitochondrial function.

Interaction with the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, a necessary step for aerobic respiration. This compound has been identified as an inhibitor of this shuttle. nih.govresearchgate.netd-nb.info Studies have shown that by blocking this shuttle, this compound can impact cellular energy production and hormone secretion. For instance, in pancreatic islet cells, inhibition of the malate-aspartate shuttle with this compound (referred to as phenyl succinate (B1194679) or PhS in some studies) led to the abolishment of glucose-provoked ATP production and glucagon (B607659) secretion from αTC1-6 cells. nih.govnih.gov However, it did not affect insulin (B600854) secretion in INS-1 832/13 cells, suggesting a differential reliance on this shuttle between different cell types. nih.govnih.gov This highlights the compound's specific interaction with this transport system.

Inhibition of Mitochondrial Malate-α-Ketoglutarate Carrier

The mechanism by which this compound inhibits the malate-aspartate shuttle is by specifically blocking the mitochondrial malate-α-ketoglutarate carrier, also known as the oxoglutarate carrier (OGC) or SLC25A11. nih.govresearchgate.netd-nb.inforesearchgate.net This carrier is an antiporter protein responsible for the exchange of malate (B86768) for α-ketoglutarate across the inner mitochondrial membrane, a key step in the shuttle's operation. researchgate.net By inhibiting this carrier, this compound effectively disrupts the flow of metabolites necessary for the shuttle to function. nih.gov Research has demonstrated that inhibiting the OGC with this compound can lead to increased neuronal death after oxygen-glucose deprivation/reoxygenation in vitro, suggesting a critical role for this carrier in cellular survival under stress. researchgate.net Furthermore, inhibition of the OGC has been explored as a potential strategy in cancer therapy, as some cancer cells rely on the malate-aspartate shuttle for ATP production. researchgate.net

Relevance to Tricarboxylic Acid (TCA) Cycle and Glycolysis

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. wikipedia.org Glycolysis is the metabolic pathway that converts glucose into pyruvate, which can then be converted to acetyl-CoA and enter the TCA cycle. biorxiv.org

Potential as Biochemical Probes in Research

This compound and its derivatives are valuable tools in biochemical research, primarily due to their ability to selectively interact with specific biological targets. solubilityofthings.com The dicarboxylic acid structure allows for interactions within biological systems, and this has led to its use in studying metabolic pathways and enzyme mechanisms. solubilityofthings.com

One notable application is in the development of chiral probes. For example, R-phenylsuccinic acid has been used in conjunction with europium(III) complexes to study circularly polarised luminescence (CPL). rsc.org The binding of the chiral acid to the metal complex can induce a CPL signal, which can be used to determine the enantiomeric purity and absolute configuration of the acid. rsc.org

Modulating Enzyme Activity

This compound can act as a modulator of enzyme activity, functioning as either an inhibitor or an activator depending on the specific enzyme and context. ontosight.ai Its structure, containing both a phenyl group and two carboxylic acid groups, allows it to bind to the active or allosteric sites of various enzymes.

A key example of its inhibitory action is on the mitochondrial malate-α-ketoglutarate carrier, as discussed earlier. nih.govresearchgate.netd-nb.info This inhibition directly impacts the activity of the malate-aspartate shuttle. nih.govnih.gov Furthermore, studies have shown that this compound can inhibit the K+-evoked Ca2+-dependent release of the neurotransmitter glutamate (B1630785) in rat cerebral cortex slices, suggesting it can modulate neurotransmitter dynamics. nih.gov

Derivatives in Drug Development and Formulation

The chemical structure of this compound serves as a versatile scaffold for the synthesis of derivatives with potential therapeutic applications. ontosight.aichemimpex.com Its chiral nature is particularly significant, as enantiomerically pure compounds are often crucial for the efficacy and safety of drugs. ontosight.aichemimpex.comcymitquimica.com

(S)-(+)-Phenylsuccinic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. ontosight.aichemimpex.com Its use allows for the creation of enantiomerically pure drugs, which can lead to improved pharmacological profiles. ontosight.ai Similarly, (R)-(-)-Phenylsuccinic acid is used as an intermediate in the preparation of optically active succinic acid derivatives that have shown potential as hypoglycemic agents. chemicalbook.comgoogle.comgoogle.com

This compound Derivatized Hyaluronic Acid

The modification of hyaluronic acid (HA), a naturally occurring polysaccharide, by covalently attaching other molecules can enhance its intrinsic properties or grant it new functionalities for biomedical use. frontiersin.orgnih.gov Derivatization with this compound (PheSA) is one such modification that has been explored for its potential to create a biopolymer with enhanced protective capabilities. researchgate.netnih.gov This process typically involves reacting hyaluronic acid with the anhydride (B1165640) form of this compound. researchgate.netnih.gov

Singlet Oxygen Scavenging and Fluorescence Quenching

Research into the biophysical properties of hyaluronic acid derivatized with this compound (HA-PheSA) has revealed significant interactions between the two components. researchgate.netnih.gov Studies have shown that the fluorescence of the this compound moiety is effectively quenched by the hyaluronic acid matrix to which it is attached. researchgate.netnih.gov

Furthermore, the conjugate has demonstrated the ability to act as a scavenger of singlet oxygen, a highly reactive oxygen species implicated in cellular and tissue damage. researchgate.netnih.gov Time-resolved fluorescence studies have been employed to understand the dynamics of the reaction mechanisms induced on the HA-PheSA conjugate by singlet oxygen. researchgate.netnih.gov Static light scattering (SLS) analyses have provided insights into the depolymerization kinetics of the derivatized HA matrix when exposed to singlet oxygen. researchgate.netnih.gov These investigations confirm that the HA-PheSA conjugate is a potent quencher of the electronic excited state of PheSA and an effective scavenger of singlet oxygen. researchgate.netnih.gov While native hyaluronic acid can be degraded by singlet oxygen, the derivatized form actively neutralizes it. researchgate.netnih.gov

| Property | Observation | Method of Analysis | Reference |

|---|---|---|---|

| Fluorescence | Fluorescence of this compound (PheSA) is efficiently quenched by the Hyaluronic Acid (HA) matrix. | Steady-state and picosecond-resolved fluorescence studies | researchgate.net, nih.gov |

| Singlet Oxygen Interaction | The HA-PheSA conjugate acts as a scavenger of singlet oxygen. | Time-resolved fluorescence studies | researchgate.net, nih.gov |

| Structural Changes | Exposure to singlet oxygen induces depolymerization of the HA-PheSA matrix. | Static Light Scattering (SLS) | researchgate.net, nih.gov |

Biomedical Applications of Hyaluronic Acid-Phenylsuccinic Acid Conjugates

The unique properties of the hyaluronic acid-phenylsuccinic acid conjugate suggest significant potential for medical and biomedical applications. researchgate.netnih.gov The demonstrated ability to scavenge singlet oxygen makes this derivatized form of HA a candidate for protecting tissues and organs, such as the skin, from damage caused by reactive oxygen species. researchgate.netnih.gov

Modification of hyaluronic acid with aryl succinic anhydrides like PheSA can also impart other favorable biomedical properties compared to the non-modified polymer. researchgate.netnih.gov These enhancements may include more efficient penetration of the skin, stronger binding to the skin, and the ability to blend with hydrophobic materials. researchgate.netnih.gov These characteristics are valuable for advanced topical formulations and could potentially be leveraged in drug delivery systems, such as through the formation of nano- or micro-capsules. researchgate.net The improved properties of HA-drug conjugates are a subject of broad interest for targeted therapies. mdpi.comdovepress.com

Chitosan-Phenylsuccinic Acid Conjugates for Drug Delivery Systems

Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, is widely studied for creating nanoparticles for drug delivery. nih.govfrontiersin.orgmdpi.com However, nanoparticles made from unmodified chitosan can lack sufficient stability under physiological conditions. nih.govfrontiersin.org To overcome this limitation, chitosan has been chemically modified by grafting it with dicarboxylic acids, including this compound, to create more robust drug delivery vehicles. nih.govfrontiersin.orgmdpi.com